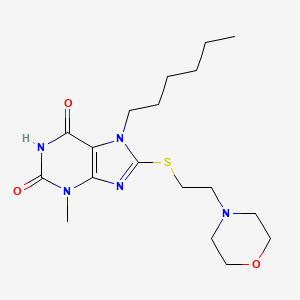
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, including inflammation, cancer, and neurological disorders.
Scientific Research Applications
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by blocking the P2Y1 receptor, which is involved in the inflammatory response. 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has also been shown to have anticancer effects by inhibiting the growth of cancer cells. In addition, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has shown promise in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Mechanism of Action
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides. By blocking the P2Y1 receptor, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione inhibits the downstream signaling pathways that are involved in inflammation, cancer growth, and neurological disorders.
Biochemical and Physiological Effects:
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which is important in the prevention of thrombosis. 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response. In addition, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has several advantages for lab experiments. It is a highly selective antagonist of the P2Y1 receptor, which allows for specific targeting of this receptor. 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has also been extensively studied, which provides a wealth of information on its properties and potential therapeutic applications. However, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione also has limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has a short half-life, which can limit its effectiveness in some applications.
Future Directions
There are several future directions for the study of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammation, cancer, and neurological disorders. Another direction is to explore its pharmacokinetics and pharmacodynamics, which can provide insights into its effectiveness and safety. Additionally, future studies can focus on improving the solubility and stability of 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione, which can enhance its effectiveness in lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a promising purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. It has shown anti-inflammatory and anticancer effects, as well as potential in the treatment of neurological disorders. 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is a compound with great potential for further research and development.
Synthesis Methods
7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione is synthesized by reacting 8-[(2-bromoethyl)thio]-3,7-dihydropurine-2,6-dione with hexylmagnesium bromide, followed by reaction with methyl iodide and morpholine. The resulting product is purified by column chromatography to obtain 7-hexyl-3-methyl-8-((2-morpholinoethyl)thio)-1H-purine-2,6(3H,7H)-dione in high purity.
properties
IUPAC Name |
7-hexyl-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O3S/c1-3-4-5-6-7-23-14-15(21(2)17(25)20-16(14)24)19-18(23)27-13-10-22-8-11-26-12-9-22/h3-13H2,1-2H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARJGOWJKHEQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCN3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hexyl-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2684149.png)

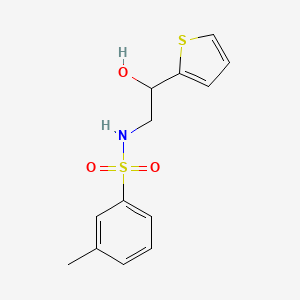
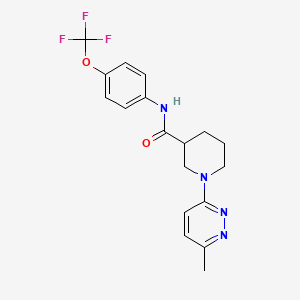
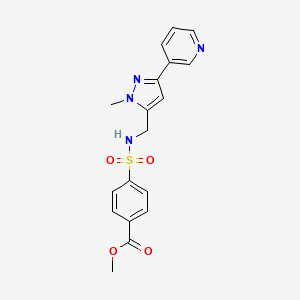
![4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2684158.png)
![N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2684160.png)
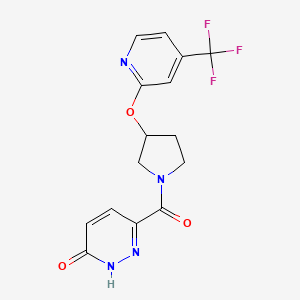
![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684164.png)
![2,3-dichloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2684167.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2684168.png)
![Methyl 2-[[2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2684169.png)
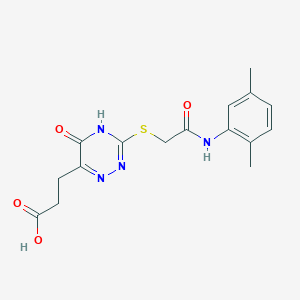
![(3As,6R,6aR)-6-iodo-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan](/img/structure/B2684171.png)